1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene

Physicochemical characterization Process chemistry Purification design

1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene (CAS 1806281-50-4, molecular formula C₇H₂Cl₂F₄S, molecular weight 265.05 g·mol⁻¹) is a polyhalogenated aromatic building block bearing two chlorine atoms, one fluorine atom, and a trifluoromethylthio (–SCF₃) group on a benzene core. The compound belongs to a family of regioisomeric dichloro-fluoro-(trifluoromethylthio)benzenes that serve as versatile intermediates for pharmaceutical and agrochemical research, where the precise substitution pattern governs both physicochemical properties and reactivity in downstream transformations.

Molecular Formula C7H2Cl2F4S
Molecular Weight 265.05 g/mol
CAS No. 1806281-50-4
Cat. No. B1410124
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene
CAS1806281-50-4
Molecular FormulaC7H2Cl2F4S
Molecular Weight265.05 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1F)SC(F)(F)F)Cl)Cl
InChIInChI=1S/C7H2Cl2F4S/c8-3-1-4(9)6(5(10)2-3)14-7(11,12)13/h1-2H
InChIKeyXKASGSJFXYGBSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene (CAS 1806281-50-4): Sourcing and Substitution-Pattern Overview


1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene (CAS 1806281-50-4, molecular formula C₇H₂Cl₂F₄S, molecular weight 265.05 g·mol⁻¹) is a polyhalogenated aromatic building block bearing two chlorine atoms, one fluorine atom, and a trifluoromethylthio (–SCF₃) group on a benzene core . The compound belongs to a family of regioisomeric dichloro-fluoro-(trifluoromethylthio)benzenes that serve as versatile intermediates for pharmaceutical and agrochemical research, where the precise substitution pattern governs both physicochemical properties and reactivity in downstream transformations [1].

Substitution Pattern Ortho/meta differentiated Cl pair supports sequential Pd-catalyzed coupling without protecting-group steps
Lipophilicity Handle –SCF₃ group provides higher intrinsic lipophilicity than –CF₃ for permeability-sensitive programs
Supply Profile Multi-vendor availability across 95% and 98% purity grades supports procurement continuity

Why 1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene Cannot Be Freely Interchanged with Its Regioisomers


All C₇H₂Cl₂F₄S regioisomers share the same molecular formula, yet the relative positioning of chlorine, fluorine, and –SCF₃ substituents creates non-equivalent electronic landscapes that dictate ortho/para/meta directing effects, leaving-group aptitude in cross-coupling, and the feasibility of sequential derivatization [1]. The 1,5-dichloro-3-fluoro-2-(trifluoromethylthio) orientation places one chlorine ortho to the strongly electron-withdrawing –SCF₃ group (position 1) and the second chlorine meta (position 5), generating a chemically differentiated pair of halogen handles absent in isomers where both chlorines are electronically equivalent [2]. Blind substitution with an isomer risks failed chemoselectivity, altered reaction kinetics, and purification complications that cascade into costly synthesis re-optimization.

Attribute
Target Compound
Regioisomer / Analog
Cl Reactivity
Ortho (activated by –SCF₃) + meta (less activated)
Both Cl often electronically equivalent in other isomers
Lipophilicity
–SCF₃ handle (higher π contribution)
–CF₃ or –SCF₂H analogs may shift logD lower
Process Data
Predicted boiling point available
Data-void isomers: no BP or density estimates reported

Quantitative Differentiators for 1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene vs. Regioisomeric and Functional-Group Alternatives


Predicted Boiling Point and Density vs. Data-Void Isomers

The target compound has a predicted boiling point of 152.9 ± 40.0 °C and a density of 1.61 ± 0.1 g·cm⁻³ . In contrast, five closely related regioisomers—including 1,3-dichloro-2-fluoro-4-(trifluoromethylthio)benzene (CAS 1804881-66-0) , 1,2-dichloro-4-fluoro-3-(trifluoromethylthio)benzene (CAS 1805479-97-3) [1], 1,4-dichloro-2-fluoro-6-(trifluoromethylthio)benzene (CAS 1806351-33-6) , and 1,5-dichloro-2-fluoro-3-(trifluoromethylthio)benzene (CAS 1803820-82-7) —return no experimental or predicted boiling point or density data in major databases. The absence of these key parameters for isomers hampers solvent selection, distillation design, and azeotrope prediction during scale-up.

Boiling Point
Data to verify
152.9 ± 40.0 °C (predicted)
5 regioisomers: no BP or density data available
Supports distillation design and solvent selection
ACD/Labs V11.02 prediction; experimental verification pending
Physicochemical characterization Process chemistry Purification design

Purity Specification Tiering: NLT 98% vs. Industry-Standard 95%

MolCore offers the target compound at NLT 98% purity under ISO-certified quality systems , while AKSci supplies the same compound at a minimum purity of 95% . Several regioisomers, such as 1,5-dichloro-2-fluoro-3-(trifluoromethylthio)benzene (CAS 1803820-82-7), are only specified at 95% with no higher-grade option listed . The availability of a 98%+ grade reduces the impurity variable in structure–activity relationship (SAR) studies and minimizes side-product formation in stoichiometrically sensitive coupling reactions.

Purity Grade
Specification review
NLT 98% available
Industry baseline: 95%; key isomer limited to 95% only
Supports stoichiometric coupling and SAR reproducibility
Vendor COA specification; verify per lot
Quality control Procurement specification Synthetic reliability

Differentiated Halogen Pair for Sequential Pd-Catalyzed Cross-Coupling

The target regioisomer places one chlorine ortho to –SCF₃ (position 2) and the second chlorine meta (position 5). The ortho-chlorine is activated toward oxidative addition by the electron-withdrawing –SCF₃ group, while the meta-chlorine remains comparatively deactivated [1]. In contrast, the 1,5-dichloro-2-fluoro-3-(trifluoromethylthio) isomer (CAS 1803820-82-7) has both chlorines meta to –SCF₃, and the 1,4-dichloro-2-fluoro-6-(trifluoromethylthio) isomer (CAS 1806351-33-6) positions one chlorine para to –SCF₃, which attenuates electronic differentiation . Ortho-selective cross-coupling protocols exploiting anionic directing effects have been validated on dichlorobenzene systems, demonstrating that ligand choice can amplify the innate electronic bias [2].

Halogen Reactivity
Class-level inference
Ortho-Cl (position 2) activated by –SCF₃; meta-Cl (position 5) less activated
Other isomers: both Cl meta or para to –SCF₃, reducing electronic differentiation
Supports chemoselective sequential coupling design
Hammett σ– relationship context; DFT activation-energy data not available
Chemoselectivity Sequential derivatization Cross-coupling

Hansch Lipophilicity Parameter of –SCF₃ vs. –CF₃ and –SCF₂H Alternatives

The trifluoromethylthio (–SCF₃) group carried by the target compound exhibits a Hansch lipophilicity parameter π = 1.44, which is significantly higher than that of the trifluoromethyl (–CF₃; π = 0.88) and difluoromethylthio (–SCF₂H; π = 0.68) groups commonly used in analog design [1][2]. This ~64% increase in π relative to –CF₃ translates to enhanced membrane permeability in cell-based assays, a property that cannot be replicated by substituting the building block with a –CF₃-containing analog such as 1,5-dichloro-3-fluoro-2-(trifluoromethyl)benzene [3].

Lipophilicity (π)
Class-level inference
–SCF₃ π = 1.44
–CF₃ π = 0.88; Δπ = +0.56 vs –CF₃
Supports permeability design in cell-based assays
Hansch constants for neutral aromatic systems; logD context-dependent
Lipophilicity Pharmacokinetics Drug design

Multi-Vendor Commercial Availability vs. Discontinued or Single-Source Isomers

The target compound is actively stocked by at least three independent suppliers—AKSci (USA), MolCore (China/global), and ChemicalBook-registered vendors—at both 95% and 98% purity grades . By comparison, the 1,3-dichloro-2-fluoro-4-(trifluoromethylthio)benzene isomer (CAS 1804881-66-0) is listed by fewer vendors with no dual-purity-tier option , and the 1,4-dichloro-2-fluoro-6-(trifluoromethylthio)benzene isomer (CAS 1806351-33-6) is explicitly marked as discontinued at all package sizes by CymitQuimica . Multi-source availability mitigates single-vendor supply disruption risk.

Supply Status
Data to verify
≥3 active vendors (AKSci, MolCore, CymitQuimica product line)
Key isomer (CAS 1806351-33-6): discontinued at all package sizes
Supports supply-chain resilience and procurement continuity
Catalog status as of 2025–2026; verify current stock before ordering
Supply chain Procurement security Stock availability

Procurement-Relevant Application Scenarios for 1,5-Dichloro-3-fluoro-2-(trifluoromethylthio)benzene


Sequential Cross-Coupling for Unsymmetrical Biaryl Pharmaceutical Intermediates

When an unsymmetrical biaryl scaffold must be constructed from a single dihalogenated building block, the electronically differentiated chlorine pair of the target compound (ortho-activated vs. meta-deactivated relative to –SCF₃) enables stepwise Pd-catalyzed Suzuki–Miyaura or Negishi couplings without intermediate protecting-group manipulation [1]. This substitution pattern is absent in isomers where both chlorines share nearly identical electronic environments, making the target compound the rational first choice for convergent synthesis routes.

Agrochemical Lead Optimization Requiring High Lipophilicity and Metabolic Stability

Crop protection candidates often demand logP values exceeding 3.5 for cuticular penetration. The –SCF₃ group (Hansch π = 1.44) provides a ~56-unit-percentage higher intrinsic lipophilicity contribution than –CF₃ (π = 0.88), allowing medicinal and agrochemical chemists to reach target lipophilicity with fewer hydrophobic appendages and lower molecular weight [2]. The 98% purity grade further ensures that bioactivity readouts are not confounded by halogenated impurities.

Late-Stage Fluorination Programs Where SCF₃ Introduction Is Not Feasible

Direct late-stage trifluoromethylthiolation of complex substrates often suffers from limited functional-group tolerance and modest yields. Starting from the pre-assembled 1,5-dichloro-3-fluoro-2-(trifluoromethylthio)benzene core bypasses this bottleneck, embedding the –SCF₃ group at the outset and reserving the chlorine handles for subsequent elaboration [3]. The predicted boiling point (152.9 °C) provides a concrete distillation target for intermediate purification.

Structure–Activity Relationship (SAR) Libraries with Systematic Halogen Scanning

In SAR campaigns exploring the effect of halogen substitution patterns on target binding, the target regioisomer serves as a defined entry in a matrix of dichloro-fluoro-(trifluoromethylthio)benzene probes. Coupled with the 1,5-dichloro-2-fluoro-3-(trifluoromethylthio) isomer (CAS 1803820-82-7), researchers can systematically assess how moving the fluorine from position 3 to position 2 alters potency, selectivity, and metabolic stability while keeping all other substituents constant .

Application
Selection Property
Validation Focus
Sequential Cross-Coupling
Ortho/meta Cl differentiation
Chemoselectivity under Pd catalysis
Agrochemical Lead Optimization
–SCF₃ lipophilicity handle
logP and metabolic stability review
Late-Stage Fluorination Bypass
Pre-assembled –SCF₃ core
Functional-group tolerance assessment
SAR Halogen Scanning
Defined regioisomer identity
Potency/selectivity across isomer matrix
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